1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801729
InChI: InChI=1S/C6H9NS2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3
SMILES:
Molecular Formula: C6H9NS2
Molecular Weight: 159.3 g/mol

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol

CAS No.:

Cat. No.: VC17801729

Molecular Formula: C6H9NS2

Molecular Weight: 159.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol -

Specification

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
IUPAC Name 1-(2-methyl-1,3-thiazol-4-yl)ethanethiol
Standard InChI InChI=1S/C6H9NS2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3
Standard InChI Key GOWFUNKADNWKFI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C(C)S

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Structural Features

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol has the molecular formula C₆H₉NS₂ and a molecular weight of 159.3 g/mol . Its IUPAC name, 1-(2-methyl-1,3-thiazol-4-yl)ethanethiol, reflects the substitution pattern: a methyl group at the 2-position of the thiazole ring and a thiol-terminated ethyl chain at the 4-position. The SMILES notation CC1=NC(=CS1)C(C)S provides a linear representation of its structure, highlighting the connectivity of the thiazole core and thiol group .

The thiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom. This ring system contributes to the compound’s stability and electronic properties, while the thiol (-SH) group introduces nucleophilic reactivity. The methyl substituent at the 2-position influences steric and electronic effects, potentially modulating the compound’s interactions in chemical or biological systems .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1593794-99-0
Molecular FormulaC₆H₉NS₂
Molecular Weight159.3 g/mol
SMILESCC1=NC(=CS1)C(C)S
IUPAC Name1-(2-Methyl-1,3-thiazol-4-yl)ethanethiol

Physical and Chemical Properties

Physicochemical Profile

  • 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8), a homolog with a hydroxyl group, has a molecular weight of 143.2 g/mol and a purity of 97% .

  • Thiol-containing analogs typically exhibit low water solubility due to the hydrophobic thiazole ring and require organic solvents for dissolution.

Reactivity and Functional Group Behavior

The thiol group (-SH) confers strong nucleophilicity, enabling reactions such as:

  • Disulfide bond formation: Oxidation to form S-S bridges, critical in polymer chemistry.

  • Alkylation: Reaction with alkyl halides to produce thioethers.

  • Metal coordination: Binding to metal ions, relevant in catalysis.

The thiazole ring participates in electrophilic substitution reactions, with the 5-position being most reactive due to electron-rich sulfur and nitrogen atoms .

Applications in Scientific Research

Medicinal Chemistry and Drug Development

Thiazole derivatives are prominent in pharmaceuticals due to their bioisosteric properties and ability to modulate biological targets. Potential applications of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol include:

  • Antioxidant agents: Thiol groups scavenge reactive oxygen species (ROS), mitigating oxidative stress.

  • Antimicrobial compounds: Thiazoles inhibit bacterial enzymes via sulfur-metal interactions.

  • Prodrugs: Thiols can be oxidized to disulfides, enabling controlled drug release.

Materials Science

  • Polymer crosslinking: Thiol-ene click chemistry for synthesizing hydrogels and elastomers.

  • Catalysis: As ligands in transition metal complexes for organic transformations.

Recent Advances and Future Directions

Recent modifications to the Hantzsch synthesis (e.g., microwave-assisted reactions) could enhance the efficiency of producing thiazole-thiol hybrids . Computational studies predicting the compound’s binding affinity for disease targets, coupled with experimental validation, represent a promising avenue for drug discovery .

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